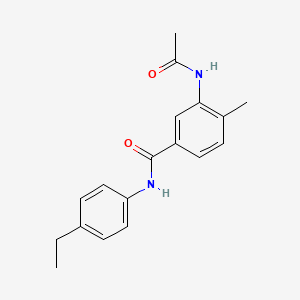![molecular formula C15H21N3O4S B4171543 N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)
N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide
説明
N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a derivative of pentanamide and has been found to have significant effects on the biochemical and physiological processes of living organisms.
科学的研究の応用
N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including in the fields of neurology, pharmacology, and toxicology. N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide has been used to study the effects of dopamine depletion on the brain, as well as the mechanisms of action of drugs used to treat Parkinson's disease. It has also been used to study the effects of environmental toxins on the brain and the potential for neuroprotection.
作用機序
The mechanism of action of N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide involves its conversion to MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine neurons in the brain, where it causes selective degeneration of these neurons. This process is similar to the degeneration of dopamine neurons that occurs in Parkinson's disease.
Biochemical and Physiological Effects:
N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide has been found to have significant biochemical and physiological effects on living organisms. It has been shown to cause selective degeneration of dopamine neurons in the brain, leading to Parkinson's-like symptoms in animals and humans. N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide has also been found to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide in lab experiments is its ability to selectively target dopamine neurons in the brain. This makes it a useful tool for studying the effects of dopamine depletion on the brain and the mechanisms of action of drugs used to treat Parkinson's disease. However, there are also limitations to the use of N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide in lab experiments. It is a highly toxic compound and must be handled with care. Additionally, the effects of N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide on the brain may not fully replicate the effects of Parkinson's disease in humans.
将来の方向性
There are many potential future directions for research on N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide. One area of focus is the development of new drugs that can protect dopamine neurons from the toxic effects of N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide and other environmental toxins. Another area of focus is the use of N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide in combination with other compounds to study the effects of multiple neurotransmitter systems on the brain. Finally, there is potential for the use of N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide in the development of new animal models of Parkinson's disease.
特性
IUPAC Name |
N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-4-5-13(19)16-15(23)18-17-14(20)10-22-12-8-6-11(21-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,20)(H2,16,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRLUTZEYZFMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NNC(=O)COC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4171478.png)
![2-[(4-chlorophenyl)thio]-4-methoxy-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4171489.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4171514.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)
![2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)


amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)

![{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4171567.png)